molecular formula C24H16N2 B1591472 Pyridine, 4,4'-(9,10-anthracenediyl)bis- CAS No. 194861-72-8

Pyridine, 4,4'-(9,10-anthracenediyl)bis-

Cat. No.: B1591472
CAS No.: 194861-72-8
M. Wt: 332.4 g/mol
InChI Key: SAAQRUMAXVBWDL-UHFFFAOYSA-N
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Description

Pyridine, 4,4'-(9,10-anthracenediyl)bis- is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of two pyridyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.

Mechanism of Action

Target of Action

9,10-Bis(4-pyridyl)anthracene, also known as Pyridine, 4,4’-(9,10-anthracenediyl)bis-, is a compound with a highly conjugated panel-like structure and unique photophysical and chemical features . It has been widely used for fabricating attractive and functional supramolecular assemblies, including two-dimensional metallacycles and three-dimensional metallacages . The primary targets of 9,10-Bis(4-pyridyl)anthracene are these supramolecular assemblies .

Mode of Action

The complexation reactions of the electron-rich, linear, and bi-functional ligand, 9,10-Bis(4-pyridyl)anthracene, with metal salts in the presence of guest molecules were studied . The single crystal analyses of the complexes reveal that an electron-deficient guest molecule such as nitrobenzene consistently templated the open two-dimensional network . On the other hand, the presence of benzene or alkoxysilane templated 1D-zigzag chains and/or 2D-grid layers .

Biochemical Pathways

9,10-Bis(4-pyridyl)anthracene affects the biochemical pathways involved in the formation of supramolecular assemblies . The compound’s interaction with its targets leads to changes in the structures of these assemblies, which can have downstream effects on their properties and functions .

Pharmacokinetics

Given its use in supramolecular assemblies, it is likely that these properties would be influenced by the specific conditions of its use .

Result of Action

The result of 9,10-Bis(4-pyridyl)anthracene’s action is the formation of supramolecular assemblies with specific structures . These assemblies can have a variety of properties and functions, depending on the specific conditions of their formation .

Action Environment

The action of 9,10-Bis(4-pyridyl)anthracene is influenced by environmental factors such as the presence of guest molecules and metal salts . These factors can affect the compound’s efficacy and stability, as well as the properties and functions of the supramolecular assemblies it forms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4,4'-(9,10-anthracenediyl)bis- typically involves the reaction of anthracene with pyridine derivatives under specific conditions. One common method is the Suzuki cross-coupling reaction, where anthracene is reacted with 4-bromopyridine in the presence of a palladium catalyst and a base. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of Pyridine, 4,4'-(9,10-anthracenediyl)bis- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 4,4'-(9,10-anthracenediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core or the pyridyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce a wide range of functionalized anthracenes.

Scientific Research Applications

Pyridine, 4,4'-(9,10-anthracenediyl)bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and supramolecular assemblies.

    Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.

Comparison with Similar Compounds

    9,10-Bis(phenylethynyl)anthracene: Known for its use in chemiluminescence and as a dopant in OLEDs.

    9,10-Diphenylanthracene: Another anthracene derivative with applications in organic electronics and photophysics.

    9,10-Dibromoanthracene: Used as an intermediate in the synthesis of other anthracene derivatives.

Uniqueness: Pyridine, 4,4'-(9,10-anthracenediyl)bis- stands out due to its dual pyridyl groups, which enhance its ability to form coordination complexes and improve its solubility in various solvents. This makes it more versatile in applications compared to other anthracene derivatives.

Properties

IUPAC Name

4-(10-pyridin-4-ylanthracen-9-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-2-6-20-19(5-1)23(17-9-13-25-14-10-17)21-7-3-4-8-22(21)24(20)18-11-15-26-16-12-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAQRUMAXVBWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=NC=C4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571400
Record name 4,4'-(Anthracene-9,10-diyl)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194861-72-8
Record name 4,4'-(Anthracene-9,10-diyl)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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